Erucamidopropyl betaine

Description

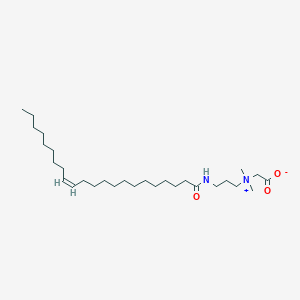

Erucamidopropyl betaine is a zwitterionic surfactant derived from erucic acid (a C22:1 monounsaturated fatty acid predominantly found in rapeseed or mustard oil) . Its chemical structure includes a hydroxysultaine group (sulfobetaine subclass) with a long alkyl chain, represented by the formula C₂₉H₅₈N₂O₂⁺·Cl⁻ . This compound is characterized by its amphoteric nature, enabling compatibility with anionic, cationic, and nonionic surfactants. Key applications include:

Properties

CAS No. |

149879-98-1 |

|---|---|

Molecular Formula |

C29H56N2O3 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

2-[3-[[(Z)-docos-13-enoyl]amino]propyl-dimethylazaniumyl]acetate |

InChI |

InChI=1S/C29H56N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h11-12H,4-10,13-27H2,1-3H3,(H-,30,32,33,34)/b12-11- |

InChI Key |

GEGGDDNVHQPTCS-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Erucamidopropyl betaine is synthesized through the reaction of erucic acid with dimethylaminopropylamine, followed by quaternization with chloroacetic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

-

Step 1: Amidation

Reactants: Erucic acid and dimethylaminopropylamine

Conditions: Elevated temperature (around 80-100°C) and the presence of a catalyst

Product: Erucamidopropylamine

-

Step 2: Quaternization

Reactants: Erucamidopropylamine and chloroacetic acid

Conditions: Controlled pH (around 7-8) and moderate temperature (50-60°C)

Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing to ensure high yield and purity. The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Erucamidopropyl betaine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the betaine to its corresponding amine.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophiles such as halides or hydroxides under basic conditions.

Major Products

Oxidation: Erucamidopropylamine oxide

Reduction: Erucamidopropylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Erucamidopropyl betaine has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and formulations.

Biology: Employed in cell culture media and protein purification processes.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in enhanced oil recovery, textile processing, and as a component in cleaning products.

Mechanism of Action

Erucamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better wetting and spreading of liquids. The compound interacts with both hydrophobic and hydrophilic surfaces, making it effective in emulsifying oils and dispersing particles. Its amphoteric nature allows it to function in a wide range of pH conditions, enhancing its versatility in various applications.

Comparison with Similar Compounds

Structural and Source Differences

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying betaine in biological samples, and how are they validated?

- Methodology : High-performance liquid chromatography with refractive index detection (HPLC-RI) is widely used for betaine quantification in feed additives, achieving a repeatability relative standard deviation (RSDr) of 1.0% at average concentrations of 37.1% (w/w) . For plant matrices like Beta vulgaris, hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) is optimized via experimental design (e.g., collision energy, fragmentor voltage) to enhance sensitivity, even in trace-level applications . Validation includes batch-to-batch analysis and comparison with reference materials.

Q. How should animal studies be designed to evaluate betaine’s metabolic effects, such as energy retention or lipid/protein deposition?

- Methodology : Use controlled dietary interventions with balanced amino acids and graded betaine supplementation (e.g., 1,250 mg/kg in swine studies). Measure outcomes like heat production, energy retention, and carcass composition via indirect calorimetry and tissue analysis. Include stress conditions (e.g., osmotic stress from diarrhea) to assess osmoprotective roles . Standardize sampling intervals to capture temporal effects, as differences in heat production between control and experimental groups may increase over time .

Q. What mechanisms underlie betaine’s osmoprotective and methyl donor functions in biological systems?

- Methodology : Betaine acts as a dipolar zwitterion, stabilizing proteins and cellular structures under osmotic stress (e.g., in gastrointestinal cells). As a methyl donor, it participates in transmethylation reactions, sparing methionine and reducing homocysteine levels. Mechanistic studies involve isotopic tracing (e.g., methyl-labeled betaine) and enzyme activity assays (e.g., betaine-homocysteine methyltransferase, BHMT) .

Advanced Research Questions

Q. How can contradictory findings in betaine’s effects on animal performance (e.g., carcass quality, growth rates) be resolved?

- Methodology : Conduct meta-analyses of randomized controlled trials (RCTs) to identify dose-response relationships and confounding variables (e.g., animal health status, dietary choline levels). For instance, betaine’s impact on backfat thickness in pigs varies due to differences in stress conditions or methionine availability . Multivariate regression models can isolate betaine-specific effects from interacting factors like ambient temperature or pathogen exposure .

Q. What advanced techniques improve betaine quantification in complex matrices, and how do they address matrix interference?

- Methodology : HILIC-MS/MS coupled with accelerated solvent extraction (ASE) and solid-phase extraction (SPE) minimizes matrix effects in plant tissues. Key parameters include:

| Parameter | HPLC-RI | HILIC-MS/MS |

|---|---|---|

| Sensitivity | Moderate (µg/g) | High (ng/g) |

| Matrix Tolerance | High (feed additives) | Low (requires SPE/ASE) |

| Optimization | ICUMSA protocols | Experimental design (CoE, FV) |

- For human plasma, metabolomics platforms (e.g., LC-MS) correlate betaine levels with insulin sensitivity, requiring normalization to internal standards like deuterated betaine .

Q. How does betaine supplementation influence DNA methylation patterns in cancer risk studies, and what methodological challenges arise?

- Methodology : Use bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP) to assess CpG island methylation in genes linked to carcinogenesis (e.g., tumor suppressors). Population studies show inverse correlations between serum betaine and colorectal cancer risk, but controlled RCTs are needed to distinguish dietary vs. supplemental betaine effects . Challenges include controlling for confounding variables (e.g., folate intake) and ensuring betaine doses reflect physiological ranges .

Data Contradiction Analysis

- Example : Conflicting reports on betaine’s cholesterol-lowering effects may stem from study design differences. Population studies associate higher betaine intake with lower cholesterol, but RCTs show minimal changes at high doses. Methodological reconciliation involves stratified analysis by betaine source (dietary vs. synthetic) and adjusting for lifestyle factors in observational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.